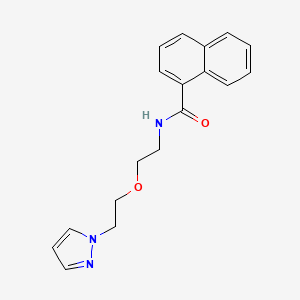

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide

Description

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide core linked to a pyrazole moiety via an ethoxyethyl spacer.

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-18(17-8-3-6-15-5-1-2-7-16(15)17)19-10-13-23-14-12-21-11-4-9-20-21/h1-9,11H,10,12-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZVRFOXXCIJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCOCCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide typically involves the following steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

Linking the Pyrazole to the Ethoxyethyl Chain: This step involves the nucleophilic substitution reaction where the pyrazole is reacted with an ethoxyethyl halide in the presence of a base such as potassium carbonate.

Coupling with the Naphthamide Core: The final step involves the amidation reaction where the ethoxyethyl-pyrazole intermediate is reacted with 1-naphthoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the naphthamide group to a naphthylamine.

Substitution: The ethoxyethyl chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Naphthoquinones.

Reduction: Naphthylamines.

Substitution: Various substituted ethoxyethyl derivatives.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The naphthamide core may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s bioactivity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole vs. Pyrazole Moieties

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () share a naphthalene backbone but replace the pyrazole with a triazole ring. Key differences include:

- Synthetic Route : The target compound is synthesized via etherification and amidation, while triazole analogues (e.g., 6a) rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Spectroscopic Data :

| Parameter | Target Compound | Triazole Analogue 6a |

|---|---|---|

| IR C=O (cm⁻¹) | ~1670 (amide) | 1671 (amide) |

| ¹H NMR (δ ppm) | Pyrazole H: ~7.5–8.5 | Triazole H: ~8.3–8.5 |

Solubility and Chain Flexibility

The compound 2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)acetamide (1) () features a longer polyethylene glycol (PEG)-like chain, enhancing aqueous solubility compared to the target compound’s shorter ethoxyethyl spacer. This difference impacts pharmacokinetics:

- LogP (Predicted) : Target compound: ~3.2 (moderately lipophilic); PEG-modified analogue: ~1.8 (hydrophilic) .

Bioactivity and Functional Group Variations

- However, nitro groups may reduce metabolic stability compared to the target compound’s pyrazole .

- Herbicide Analogues: Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () share an acetamide backbone but lack aromatic heterocycles, resulting in divergent bioactivity (herbicidal vs.

Electronic and Steric Effects

The pyridazine-amine derivative N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine () demonstrates how pyrazole positioning influences electronic properties:

- Electron Withdrawal: Pyrazole in the target compound withdraws electrons via resonance, stabilizing the amide carbonyl (δC=O ~165 ppm in ¹³C NMR vs. ~167 ppm in non-pyrazole analogues) .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis avoids CuAAC, reducing metal contamination risks compared to triazole analogues .

- Drug Likeness : The pyrazole-ethoxyethyl design balances lipophilicity and hydrogen bonding, making it favorable for blood-brain barrier penetration .

- Unresolved Gaps: Limited data on in vivo efficacy compared to PEG-modified analogues () highlights the need for pharmacokinetic studies.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-naphthamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that combines a naphthamide core with a pyrazole moiety linked through an ethoxyethyl chain. This configuration is believed to enhance its bioactivity by allowing interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can modulate enzyme activity, while the naphthamide core may facilitate binding to hydrophobic pockets in proteins, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer progression or microbial growth.

- Disruption of Cellular Processes : It could interfere with critical cellular pathways, leading to apoptosis in cancer cells or inhibition of bacterial proliferation.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the effectiveness of similar compounds in inhibiting BRAF(V600E), a common mutation in melanoma, suggesting potential applications in targeted cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown promising results against various bacterial strains, including antibiotic-resistant bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.